2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDA-410 is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. In
Mechanism of Action
2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in insulin-resistant cells, as well as decreased tumor growth and metastasis in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide has been shown to reduce body weight and improve metabolic parameters such as blood glucose, insulin, and triglycerides. Furthermore, 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide has also been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this enzyme without affecting other phosphatases. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide has been shown to have good oral bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one limitation of using 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations or longer treatment times in experiments.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide. Another area of research is the investigation of 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide in combination with other anti-diabetic or anti-cancer agents, to determine whether it can enhance their therapeutic effects. Furthermore, the mechanisms underlying the anti-cancer properties of 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide are still not fully understood, and further studies are needed to elucidate its effects on cancer cell signaling pathways. Finally, the safety and efficacy of 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide in clinical trials need to be evaluated to determine its potential as a therapeutic agent for type 2 diabetes and cancer.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide can enhance insulin sensitivity and glucose uptake in insulin-resistant cells. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide has been shown to reduce body weight and improve metabolic parameters in animal models of obesity. Furthermore, 2-(1H-benzimidazol-2-ylthio)-N-(3,4-dichlorophenyl)acetamide has also been investigated for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer and its inhibition can lead to decreased tumor growth and metastasis.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-6-5-9(7-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBLGAMQGOBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.